Home > Products > Screening Compounds P52024 > ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine
((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine - 2173137-01-2

((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

Catalog Number: EVT-1749637
CAS Number: 2173137-01-2
Molecular Formula: C16H18F2N4
Molecular Weight: 304.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a therapeutic agent used to treat leukemia. It functions as a specific inhibitor of tyrosine kinases. [] This molecule has been characterized in its various salt forms (mesylate, picrate, citrate, fumarate, or malonate), but the crystal structure of its freebase form, precipitated from a mixture with arginine, has also been reported. []

4-(2-((6-methoxypyridin-3-yl)amino)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine (Compound 1)

Compound Description: Compound 1 is a potent, efficacious, and orally available pan inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks). [] It has shown promise as a potential cancer therapeutic. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib)

Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor currently undergoing clinical trials for treating chronic myelogenous leukemia. [] It is primarily metabolized through amide bond cleavage, resulting in the formation of corresponding hydrolytic products. []

4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib)

Compound Description: Imatinib, a well-known tyrosine kinase inhibitor, is mentioned in the context of comparing its metabolic profile to Flumatinib. [] The study highlights that the presence of electron-withdrawing groups in Flumatinib facilitates amide bond cleavage, a metabolic pathway less prominent in Imatinib. []

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

Compound Description: GAT107 is classified as an allosteric agonist-positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor. [] It exhibits reduced inward rectification and decreased calcium-dependent reversal potential shifts when compared to acetylcholine-activated currents alone, suggesting reduced calcium permeability. []

3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propenamide (B-973B)

Compound Description: B-973B, similar to GAT107, is an ago-PAM of the α7 nicotinic acetylcholine receptor. [] It also exhibits reduced inward rectification and decreased calcium permeability, albeit to a lesser extent than GAT107. [] B-973B, like GAT107, can stimulate increases in intracellular calcium, but these signals are delayed and insensitive to the channel blocker mecamylamine. []

3a,4,5,9b-tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide

Compound Description: This compound, like GAT107 and B-973B, is a PAM of the α7 nicotinic acetylcholine receptor. [] It produces linear current-voltage relationships and exhibits no calcium-dependent reversal potential shifts, suggesting a complete lack of calcium permeability when bound to the receptor. []

Overview

The compound ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine, with the molecular formula C15H16F2N2C_{15}H_{16}F_2N_2, is an organic molecule notable for its unique structural features, including a difluorophenyl group and a piperazine moiety. This compound is primarily utilized in scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex organic compounds. It falls under the category of amines, specifically secondary amines, and is classified based on its functional groups and structural characteristics.

Synthesis Analysis

Methods

The synthesis of ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine typically involves several key steps:

  1. Formation of the Schiff Base: The initial step includes reacting 2,4-difluorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable base. This reaction forms an intermediate Schiff base.
  2. Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine compound.

Technical Details

The reactions are generally carried out under mild conditions, often at room temperature, to minimize side reactions. In industrial settings, continuous flow reactors may be employed to enhance product consistency and yield. Automated systems facilitate precise control over reaction parameters, including temperature and reactant concentrations, which are crucial for optimizing the synthesis process.

Molecular Structure Analysis

Data

The compound has a molecular weight of approximately 270.30 g/mol. Its structural features suggest potential interactions with biological targets due to the presence of both electron-withdrawing (fluorine atoms) and electron-donating (amine group) functionalities.

Chemical Reactions Analysis

Types of Reactions

((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine can undergo various chemical reactions:

  1. Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide can convert it into corresponding oxides.
  2. Reduction: Further reductions can be achieved using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The fluorine atoms can be replaced by nucleophiles such as hydroxyl or amino groups in nucleophilic substitution reactions.

Technical Details

The oxidation reactions typically occur in acidic media, while reduction processes are often conducted in solvents like methanol or ethanol. Substitution reactions may take place in aqueous or alcoholic solutions with suitable nucleophiles.

Mechanism of Action

The mechanism of action for ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological effects. This modulation can influence pathways related to neurotransmission and enzyme inhibition, making it relevant in pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary but is generally within a range typical for similar organic compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as methanol and ethanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant data regarding these properties can be critical for applications in scientific research and development .

Applications

((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine has several scientific uses:

  1. Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  2. Biology: Utilized in studies related to enzyme inhibition and receptor binding.
  3. Medicine: Investigated as a potential therapeutic agent for various diseases due to its biological activity.
  4. Industry: Applied in developing new materials and chemical processes .
Introduction to ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine in Medicinal Chemistry

Discovery Context and Structural Evolution from Piperazine-Based Scaffolds

The compound ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine (CAS: 2173137-01-2, MW: 304.34 g/mol) represents a strategic advancement in piperazine-based drug design [1] [3]. Its core structure merges two pharmacologically privileged motifs: a piperazine ring and a 3-aminomethyl pyridine unit, linked through a nitrogen-carbon bond. This molecular architecture evolved from early piperazine derivatives like those disclosed in patent EP0118138A1, which featured phenylpiperazinyl phenoxymethyl dioxolane-imidazole hybrids for antimicrobial applications [9]. The critical innovation in our subject compound lies in the replacement of classical aryl ether linkages with a direct pyridyl-piperazine connection, enhancing conformational rigidity and electronic delocalization.

The aminomethyl pyridine moiety serves as a versatile bioisostere for neurotransmitter precursors, enabling enhanced blood-brain barrier permeability compared to earlier non-fluorinated analogs such as ((2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine (CAS: 2173099-02-8) [8]. Synthetic routes typically involve nucleophilic displacement where 2-chloro-3-(aminomethyl)pyridine reacts with 1-(3,4-difluorophenyl)piperazine under reflux conditions in anhydrous acetone with KI catalysis—a method adapted from analogous piperazine alkylations [3] [9].

Table 1: Structural Evolution of Key Piperazine-Based Bioactive Compounds

CompoundCAS NumberMolecular WeightKey Structural Features
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine2173099-02-8282.38 g/molNon-fluorinated; ortho-methylphenyl
4-{[(Pyridin-3-yl-methyl)aminocarbonyl]amino}benzenesulfonePatent WO2012031196VariableUrea linker; sulfone pharmacophore
((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine2173137-01-2304.34 g/mol3,4-Difluorophenyl; aminomethyl pyridine

Role of Fluorinated Aromatic Moieties in Bioactive Compound Design

The 3,4-difluorophenyl group in this compound exemplifies precision bioisosterism in modern medicinal chemistry. Fluorination at both meta and para positions induces profound electronic effects:

  • Lipophilicity Enhancement: The difluoro substitution increases logP by ~0.9 compared to non-fluorinated analogs, facilitating membrane penetration [3] [10].
  • Metabolic Stability: Fluorine atoms block cytochrome P450-mediated oxidation at vulnerable phenyl positions, extending plasma half-life.
  • Electron-Withdrawing Effects: The strong σ-acceptance (-I effect) of fluorine modulates the basicity of the proximal piperazine nitrogen, optimizing receptor binding kinetics [10].

This design principle is validated across therapeutic classes. For instance, 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazides exhibit antiviral potency directly attributable to fluorine-induced electronic modulation [10]. Similarly, in our subject compound, the difluorophenyl group creates a dipole moment alignment that strengthens interactions with target proteins' hydrophobic pockets, as evidenced by molecular docking studies of analogous structures [3].

Table 2: Impact of Fluorination on Bioactivity Parameters

Fluorination PatternExample CompoundBioactivity EnhancementMechanistic Basis
Non-fluorinated1-(2-Methylphenyl)piperazineBaseline binding affinityMinimal electronic perturbation
Mono-fluoro (para)4-Fluorophenylpiperazine1.8× serotonin receptor affinityModerate σ-withdrawal
3,4-DifluoroSubject Compound>3× CNS penetration vs non-fluorinated analogsSynergistic σ-withdrawal; enhanced desolvation
TrifluoromethylCF₃-phenylpiperazine derivatives5× metabolic stabilitySteric blocking of hydroxylation sites

Therapeutic Potential in Targeting Neurological and Infectious Diseases

This compound’s hybrid architecture positions it as a multimodal therapeutic candidate. The piperazine-aminopyridine core shows high structural congruence with established neurotransmitter transporter ligands:

  • Serotonergic Targets: The 3-aminomethyl pyridine mimics tryptamine’s ethylamine side chain, enabling potential 5-HT₁ₐ/5-HT₇ receptor modulation analogous to arylpiperazine antidepressants but with enhanced selectivity due to fluorination [8].
  • Dopaminergic Systems: Molecular modeling predicts low-nanomolar binding to D₂-like receptors, supported by the compound’s structural similarity to FDA-approved antipsychotics like Aripiprazole (which contains a difluorophenylpiperazine unit) [3] [8].

Beyond neurological targets, the electron-deficient difluorophenyl group enhances potential antimicrobial activity. Fluorinated indole derivatives demonstrate broad-spectrum antiviral effects against Coxsackie B4 virus (IC₅₀: 0.4–2.1 μg/mL) and hepatitis C via halogen-bonding with viral protease catalytic residues [10]. While direct antiviral data for our subject compound requires further investigation, its structural analogs show inhibitory activity against Mycobacterium tuberculosis through disruption of cell wall synthesis enzymes [10].

Table 3: Hypothesized Therapeutic Applications Based on Structural Analogues

Therapeutic AreaTarget/SiteStructural RationaleProof-of-Concept Evidence
Neurological Disorders5-HT/DA receptorsAminomethyl pyridine as neurotransmitter mimic>80% structural overlap with registered antipsychotics [8]
EpilepsyVoltage-gated sodium channelsFluorophenylpiperazine moiety enhances channel blockadeAnalogous compounds show MES-ED₅₀ = 18 mg/kg [5]
Infectious DiseasesViral polymerases/proteasesHalogen-bonding capability of difluorophenylFluoro-indoles inhibit HCV NS5B polymerase [10]
Bacterial infectionsCell wall synthesis enzymesElectrophilic fluorine disrupts enzymatic catalysisFluorinated piperazines show anti-TB MIC = 0.5 μg/mL

Concluding Remarks

((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine exemplifies rational drug design through its integration of fluorinated aromatic systems with conformationally constrained heterocycles. Its structural evolution from classical piperazine scaffolds demonstrates how targeted fluorination and bioisosteric replacement can optimize pharmacokinetic and pharmacodynamic profiles. Ongoing investigations focus on synthesizing derivatives to explore structure-activity relationships for neurological and antimicrobial applications, positioning this compound as a versatile scaffold for multifunctional therapeutics.

Properties

CAS Number

2173137-01-2

Product Name

((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

IUPAC Name

[2-[4-(3,4-difluorophenyl)piperazin-1-yl]pyridin-3-yl]methanamine

Molecular Formula

C16H18F2N4

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C16H18F2N4/c17-14-4-3-13(10-15(14)18)21-6-8-22(9-7-21)16-12(11-19)2-1-5-20-16/h1-5,10H,6-9,11,19H2

InChI Key

SUAFVAXJLDUOHC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)F)C3=C(C=CC=N3)CN

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)F)C3=C(C=CC=N3)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.